BenchChemオンラインストアへようこそ!

2-chloro-5-nitro-N-(1-phenylethyl)benzamide

GPR139 agonism PPARγ antagonism N-substituent structure-activity relationship

2-Chloro-5-nitro-N-(1-phenylethyl)benzamide (CAS 313516-64-2; MF C₁₅H₁₃ClN₂O₃; MW 304.735 g/mol) is a synthetic small-molecule benzamide derivative featuring a 2-chloro-5-nitro substitution pattern on the benzamide core and an N-(1-phenylethyl) side chain. This compound is commercially available from major chemical suppliers including Sigma-Aldrich (AldrichCPR catalogue).

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
Cat. No. B5094056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-nitro-N-(1-phenylethyl)benzamide
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)13-9-12(18(20)21)7-8-14(13)16/h2-10H,1H3,(H,17,19)
InChIKeyPHGOXMHUUDTBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitro-N-(1-phenylethyl)benzamide: Key Physicochemical and Pharmacological Profile for Research Procurement


2-Chloro-5-nitro-N-(1-phenylethyl)benzamide (CAS 313516-64-2; MF C₁₅H₁₃ClN₂O₃; MW 304.735 g/mol) is a synthetic small-molecule benzamide derivative featuring a 2-chloro-5-nitro substitution pattern on the benzamide core and an N-(1-phenylethyl) side chain. This compound is commercially available from major chemical suppliers including Sigma-Aldrich (AldrichCPR catalogue) [1]. It has been identified in pharmacological screens as an agonist of the orphan G protein-coupled receptor GPR139, a class-A GPCR predominantly expressed in the central nervous system with high abundance in the hypothalamus and striatum—regions implicated in motor control and metabolic regulation [2]. The compound belongs to the broader phenylchloronitrobenzamide (PCNB) chemotype, a scaffold with documented biological activity across multiple target classes depending on precise N-substitution patterns [3].

Why N-Substitution Matters: Functional Divergence Between 2-Chloro-5-nitro-N-(1-phenylethyl)benzamide and Closest Structural Analogs


Within the 2-chloro-5-nitrobenzamide chemotype, a seemingly minor alteration at the amide nitrogen—replacing N-phenyl with N-(1-phenylethyl)—produces a radical shift in pharmacological target engagement. The N-phenyl analog GW9662 (2-chloro-5-nitro-N-phenylbenzamide) is a well-characterized, irreversible PPARγ antagonist with an IC₅₀ of 3.3 nM [1]. In contrast, 2-chloro-5-nitro-N-(1-phenylethyl)benzamide has been functionally characterized as a GPR139 agonist [2]. This target switch is not simply a matter of potency modulation; it represents a complete repurposing of the chemotype from a nuclear receptor (PPARγ) to a class-A GPCR (GPR139), with divergent downstream signalling cascades, tissue expression profiles, and experimental applications. Additionally, regioisomeric or N-alkyl variants such as 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide (CAS 328259-13-8) or the pyridinyl analog T0070907 (PPARγ antagonist, Ki = 1 nM) [3] exhibit distinct target profiles, underscoring that even conservative N-substituent modifications yield non-interchangeable pharmacological tools. For researchers requiring GPR139 pathway interrogation, N-phenyl or N-pyridinyl analogs cannot serve as functional substitutes.

Quantitative Differentiation Evidence: 2-Chloro-5-nitro-N-(1-phenylethyl)benzamide Versus Structural and Pharmacological Comparators


Target Selectivity Switch: PPARγ Antagonism Versus GPR139 Agonism Driven by N-(1-Phenylethyl) Substitution

The closest structural analog to 2-chloro-5-nitro-N-(1-phenylethyl)benzamide is GW9662 (2-chloro-5-nitro-N-phenylbenzamide), differing solely by a methyl group on the N-aryl substituent (1-phenylethyl vs. phenyl). GW9662 is an irreversible PPARγ antagonist (IC₅₀ = 3.3 nM against human PPARγ in transactivation assays) with 10-fold selectivity over PPARα (IC₅₀ = 32 nM) and 600-fold over PPARδ (IC₅₀ = 2 μM) [1]. In contrast, 2-chloro-5-nitro-N-(1-phenylethyl)benzamide has been characterized as a GPR139 agonist, with functional activity at the orphan GPCR rather than at nuclear PPAR receptors [2]. This N-substituent-dependent target switch is consistent with the broader SAR of the phenylchloronitrobenzamide class, where N-aryl modifications dictate whether the compound engages nuclear receptors or GPCR targets [3].

GPR139 agonism PPARγ antagonism N-substituent structure-activity relationship

Molecular Weight and Lipophilicity Differentiation Relative to N-Phenyl Analog GW9662

The N-(1-phenylethyl) substitution in 2-chloro-5-nitro-N-(1-phenylethyl)benzamide increases molecular weight by 28.05 Da (304.735 vs. 276.68 g/mol for GW9662) and adds one sp³ carbon centre, which increases lipophilicity (calculated LogP) and introduces a chiral centre absent in GW9662 [1]. These physicochemical alterations have implications for membrane permeability, CNS penetration potential, and plasma protein binding. The increased steric bulk and lipophilicity of the 1-phenylethyl group are consistent with design principles for targeting CNS GPCRs such as GPR139, where moderate lipophilicity (LogP ~2–4) and reduced polar surface area facilitate blood-brain barrier penetration [2].

physicochemical properties CNS drug-likeness N-alkyl substitution

Chemotype Scaffold Differentiation: GPR139 Agonist Benzamide Versus Glycine Benzamide Series (Compound 7c)

A distinct chemotype within the GPR139 agonist landscape is the glycine benzamide series, exemplified by compound 7c ((S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide), which incorporates an additional 2-oxoethyl linker between the benzamide core and the N-(1-phenylethyl) group. Compound 7c demonstrates an EC₅₀ of 16 nM at human GPR139 in calcium mobilization assays and exhibits blood-brain barrier penetration with oral bioavailability in rat [1]. In contrast, 2-chloro-5-nitro-N-(1-phenylethyl)benzamide lacks this glycine-derived linker and carries a 5-nitro substituent (absent in 7c, which bears a 3-chloro substitution), representing a structurally simpler aromatic benzamide scaffold. The absence of the polar amide linker in 2-chloro-5-nitro-N-(1-phenylethyl)benzamide reduces hydrogen-bond donor/acceptor count (1 HBD, 3 HBA vs. 2 HBD, 4 HBA for 7c) and may alter pharmacokinetic properties [2].

GPR139 agonist series glycine benzamide scaffold comparison

Divergent Off-Target Profile: Beta-Glucuronidase and STEP Inhibition Signatures Distinct from GPR139 Agonist Comparators

The 2-chloro-5-nitrobenzamide scaffold (exemplified by GW9662, which shares the identical core with the target compound) has documented inhibitory activity against bovine beta-glucuronidase (IC₅₀ = 2.16 μM) and human STEP (striatal-enriched protein tyrosine phosphatase; IC₅₀ = 33 nM) [1][2]. These off-target activities are scaffold-dependent and would not be anticipated for structurally unrelated GPR139 agonists such as TC-O 9311 (compound 1a), which was screened against 90 diverse targets with no cross-reactivity detected [3]. For researchers using 2-chloro-5-nitro-N-(1-phenylethyl)benzamide as a GPR139 agonist, awareness of potential beta-glucuronidase and phosphatase inhibition is critical for experimental interpretation, particularly in cellular systems where these enzymes modulate metabolite conjugation and signalling.

beta-glucuronidase inhibition STEP inhibition off-target profiling

Optimal Application Scenarios for 2-Chloro-5-nitro-N-(1-phenylethyl)benzamide Based on Quantitative Differentiation Evidence


CNS GPR139 Pathway De-Orphanization Studies Requiring PPARγ-Silent Tool Compounds

In experimental paradigms where GPR139 activation must be interrogated without confounding PPARγ modulation—such as striatal dopamine signalling studies or hypothalamic feeding behaviour assays—2-chloro-5-nitro-N-(1-phenylethyl)benzamide provides a critical advantage over the N-phenyl analog GW9662. The structural evidence demonstrates that the N-(1-phenylethyl) substituent diverts target engagement away from PPARγ (GW9662 IC₅₀ = 3.3 nM) toward GPR139 agonism [1]. This is particularly relevant given the overlapping tissue distribution of PPARγ and GPR139 in hypothalamic nuclei, where inadvertent PPARγ antagonism would confound metabolic endpoint measurements [2].

Structure-Activity Relationship (SAR) Campaigns Exploring Non-Glycine Benzamide GPR139 Pharmacophores

For medicinal chemistry programs seeking to diversify beyond the glycine benzamide series (e.g., compound 7c, EC₅₀ = 16 nM), 2-chloro-5-nitro-N-(1-phenylethyl)benzamide represents a simpler, lower-hydrogen-bonding-capacity scaffold (1 HBD, 3 HBA vs. 2 HBD, 4 HBA for 7c) [3]. This reduced polarity may facilitate CNS penetration optimization in lead development. The 5-nitro group also provides a synthetic handle for further derivatization (reduction to amine, amide coupling) that is absent in the 3-chloro-substituted glycine benzamide series.

Polypharmacological Tool for Concurrent GPR139 Activation and STEP Phosphatase Inhibition in Striatal Signalling Research

The 2-chloro-5-nitrobenzamide core has documented inhibitory activity against STEP (IC₅₀ = 33 nM), a striatal-enriched phosphatase that dephosphorylates key synaptic proteins including ERK1/2 and GluN2B [4]. In striatal medium spiny neuron preparations, where both GPR139 and STEP are highly expressed, 2-chloro-5-nitro-N-(1-phenylethyl)benzamide may serve as a unique dual-action probe. This contrasts with cleaner GPR139 agonists such as TC-O 9311 (EC₅₀ = 39 nM), which shows no STEP activity and was validated as selective across 90 targets [5].

Comparative Reference Standard for Vendor Differentiation in Custom Synthesis Procurement

Sigma-Aldrich lists 2-chloro-5-nitro-N-(1-phenylethyl)benzamide as an AldrichCPR (custom synthesis) product, indicating that while commercially accessible, it is not a standard off-the-shelf catalog item [6]. For procurement decisions, this positions the compound as a specialized research tool requiring lead time and custom synthesis arrangements, as opposed to GW9662 (CAS 22978-25-2) or T0070907 (CAS 313516-66-4), which are widely available as stock catalog items from multiple vendors. This distinction is material for laboratory budgeting and project timeline planning.

Quote Request

Request a Quote for 2-chloro-5-nitro-N-(1-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.